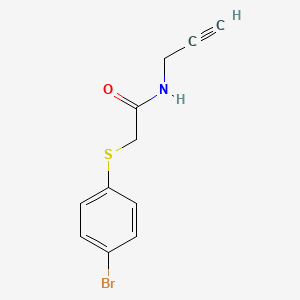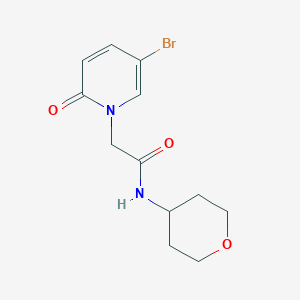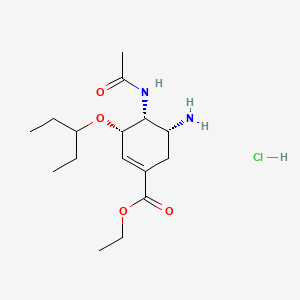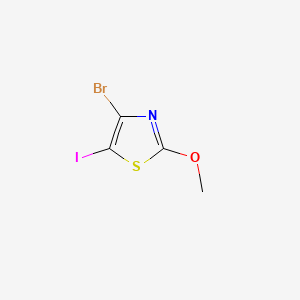![molecular formula C8H6BrN3O B14896110 8-Bromo-2-methoxypyrido[3,2-d]pyrimidine](/img/structure/B14896110.png)
8-Bromo-2-methoxypyrido[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-2-methoxypyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of a bromine atom at the 8th position and a methoxy group at the 2nd position on the pyrido[3,2-d]pyrimidine scaffold. The molecular formula of this compound is C8H6BrN3O, and it has a molecular weight of 240.06 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-methoxypyrido[3,2-d]pyrimidine can be achieved through various methods. One common approach involves the reaction of 2-amino-3-bromopyridine with methoxyacetic acid under reflux conditions. The reaction typically requires the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to around 100°C for several hours to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromo-2-methoxypyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), bases (K2CO3, NaOH), solvents (DMF, DMSO), temperatures (80-120°C).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, water), temperatures (room temperature to 80°C).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (THF, ethanol), temperatures (0-25°C).
Major Products:
- Substitution reactions yield various substituted pyridopyrimidines.
- Oxidation reactions yield aldehydes or carboxylic acids.
- Reduction reactions yield amines or alcohols .
Applications De Recherche Scientifique
8-Bromo-2-methoxypyrido[3,2-d]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the development of novel pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 8-Bromo-2-methoxypyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain
Propriétés
Formule moléculaire |
C8H6BrN3O |
|---|---|
Poids moléculaire |
240.06 g/mol |
Nom IUPAC |
8-bromo-2-methoxypyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H6BrN3O/c1-13-8-11-4-6-7(12-8)5(9)2-3-10-6/h2-4H,1H3 |
Clé InChI |
RVMJHEQZWQTGKC-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC2=C(C=CN=C2C=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


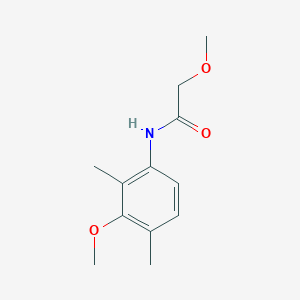
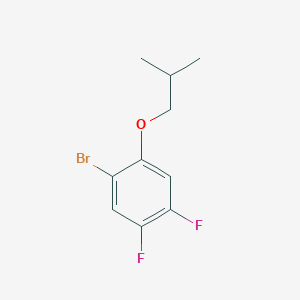
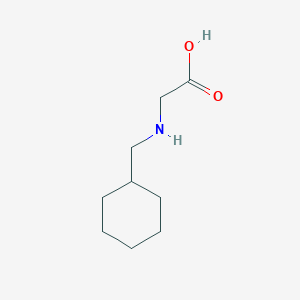
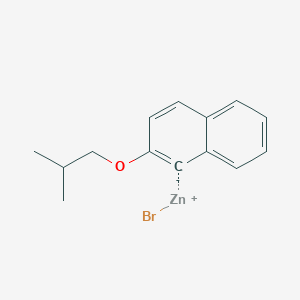
![2-Bromo-3,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14896059.png)
![3-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14896060.png)
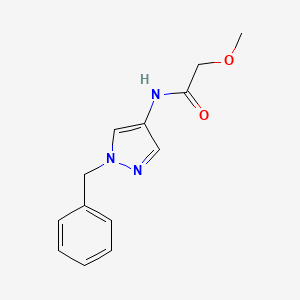
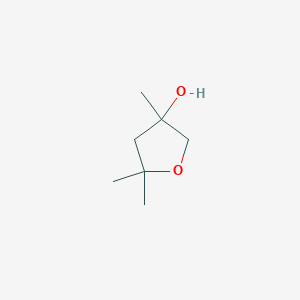

![3-[(4-Morpholino)methyl]phenylZinc bromide](/img/structure/B14896082.png)
